2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)-

説明

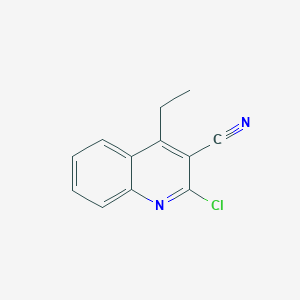

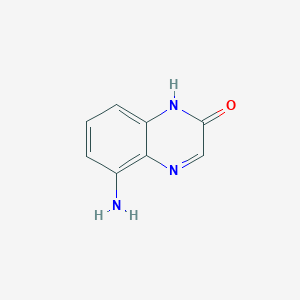

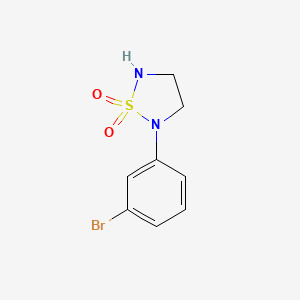

2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)- is a useful research compound. Its molecular formula is C12H13NO3S2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Protection and Elimination

- The 3,4-dimethoxybenzyl group has been used to N-protect 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives. This group is smoothly eliminated by certain chemicals, with the yield dependent on the substituents of the 3-phenyl ring (Grunder-Klotz & Ehrhardt, 1991).

Synthesis and Antimicrobial Evaluation

- Thiazolidinone, including the 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)-, has been employed in the preparation of drugs for treating inflammations and bacterial infections. Spiroheterocycles with a thiazolidine moiety demonstrate antimicrobial activity (Hussein, Masaret, & Khairou, 2015).

Aldol Reactions with Chiral Auxiliaries

- Thiazolidinethiones, such as the 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)-, have been utilized in diastereoselective aldol reactions, demonstrating their utility in the synthesis of chiral compounds (Crimmins, Christie, & Hughes, 2012).

Pharmacological Evaluation of Heterocyclic Compounds

- Compounds containing thiazolidinethione have been prepared and screened for their antibacterial and antifungal activities, indicating their significance in developing pharmacologically active substances (Mistry & Desai, 2006).

Eco-friendly Preparation Methods

- Thiazolidin-4-ones, including the 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)-, possess various biological activities and have been synthesized using environmentally friendly methods, highlighting their importance in green chemistry (Meng, Zheng, Dong, & Qu, 2012).

Synthesis of Fused Thiazole Derivatives

- The compound reacts with various chemicals to form fused thiazole derivatives, showcasing its versatility in synthetic organic chemistry (Allah, Hammouda, & Ali, 1985).

作用機序

Target of Action

The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Mode of Action

The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This suggests that the compound may interact with its targets through a process of deprotection and deposition, leading to changes in the structure and quality of the resulting self-assembled monolayers .

Biochemical Pathways

The compound’s parent molecule, 3,4-dimethoxybenzoic acid, is known to be involved in various biological roles, including acting as a plant metabolite and an allergen . This suggests that the compound may influence similar biochemical pathways.

Pharmacokinetics

The increased solubility and stability of the compound due to the presence of the 3,4-dimethoxybenzyl group may enhance its bioavailability.

Result of Action

The formation of self-assembled monolayers suggests that the compound may influence the structure and function of cellular membranes or other molecular assemblies.

Action Environment

The action of 3-(3,4-Dimethoxybenzoyl)-1,3-thiazolidine-2-thione is influenced by environmental factors such as temperature and the presence of protons . Elevated temperatures and the presence of protons facilitate the cleavage of the 3,4-dimethoxybenzyl group, thereby influencing the compound’s action, efficacy, and stability .

特性

IUPAC Name |

(3,4-dimethoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S2/c1-15-9-4-3-8(7-10(9)16-2)11(14)13-5-6-18-12(13)17/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBLMXIHSQIOQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCSC2=S)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349450 | |

| Record name | 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111427-22-6 | |

| Record name | 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3032041.png)

![4-[(1-methyl-1H-imidazol-2-yl)thio]aniline](/img/structure/B3032042.png)

![1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B3032046.png)

![Propanedinitrile, [[2-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B3032059.png)